4-Fluoroisoxazole

描述

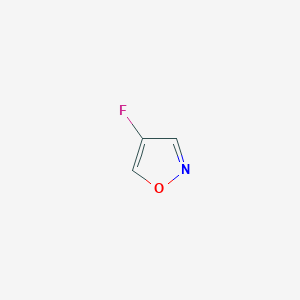

Structure

2D Structure

3D Structure

属性

分子式 |

C3H2FNO |

|---|---|

分子量 |

87.05 g/mol |

IUPAC 名称 |

4-fluoro-1,2-oxazole |

InChI |

InChI=1S/C3H2FNO/c4-3-1-5-6-2-3/h1-2H |

InChI 键 |

WLAWZTJRKADHFE-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=NO1)F |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Fluoroisoxazole and Its Functionalized Derivatives

Metal-Catalyzed Strategies for 4-Fluoroisoxazole Ring Construction

Metal-catalyzed reactions provide efficient and selective pathways for the synthesis of complex molecular architectures. Gold, silver, and copper catalysts have proven particularly effective in constructing the this compound ring system through elegant cascade reactions.

Gold-Catalyzed Cascade Cyclization-Fluorination Protocols of Alkynone O-Methyl Oximes

A significant advancement in the synthesis of 4-fluoroisoxazoles involves a gold-catalyzed tandem protocol. molaid.comnih.gov This method utilizes 2-alkynone O-methyl oximes as starting materials and proceeds via a catalytic intramolecular cyclization followed by fluorination. nih.gov The reaction occurs under mild conditions at room temperature, employing a gold catalyst, a silver co-catalyst, and an electrophilic fluorinating agent. nih.govresearchgate.net This one-pot cascade process is highly efficient, offering good yields and high selectivity for the desired this compound products. nih.govorganic-chemistry.org

The reaction typically employs (IPr)AuCl as the gold catalyst, AgOTs as a co-catalyst, and Selectfluor™ as the fluorine source. molaid.comnih.govresearchgate.net The presence of a base, such as sodium bicarbonate, is also crucial for the reaction to proceed smoothly. molaid.comnih.govresearchgate.net This methodology provides a direct and efficient route to a variety of 3,5-disubstituted 4-fluoroisoxazoles. nih.govolemiss.edu

Table 1: Gold-Catalyzed Synthesis of 4-Fluoroisoxazoles

| Catalyst System | Substrate | Fluorinating Agent | Key Features |

|---|---|---|---|

| (IPr)AuCl / AgOTs | 2-Alkynone O-Methyl Oximes | Selectfluor™ | Mild, room temperature conditions; High yields and selectivity; One-pot cascade reaction |

Silver-Catalyzed Routes for Disubstituted Fluorinated Isoxazoles from Alkynyl Oxime Ethers

As an alternative to gold catalysis, silver-catalyzed methods have been developed for the synthesis of disubstituted isoxazoles from alkynyl oxime ethers. olemiss.eduresearchgate.netresearchmap.jp Researchers have explored the use of a silver(I) catalyst to activate the carbon-carbon triple bond in the oxime, leading to cyclization. olemiss.edu The subsequent addition of an electrophilic fluorine source results in the formation of the this compound. olemiss.edu

Initial investigations using AgBF₄ as the catalyst and a pyridine-based fluorinating agent in acetonitrile (B52724) at elevated temperatures demonstrated the feasibility of this approach, yielding a mixture of the desired this compound and a protonated isoxazole (B147169) byproduct. olemiss.edu Further optimization of the reaction conditions, including the choice of catalyst and fluorinating agent, is an active area of research to improve the yield and selectivity of this transformation. olemiss.edu

Copper-Catalyzed Cascade Sequences in Isoxazole Synthesis with Fluorine Incorporation

Copper catalysis offers a cost-effective and versatile platform for the synthesis of fluoroalkylated isoxazoles. thieme-connect.comacs.org A notable one-pot protocol has been developed for the construction of these compounds directly from commercially available amines and alkynes. thieme-connect.comacs.org This method is characterized by its operational simplicity, scalability, and broad functional group tolerance. acs.org

The reaction proceeds through an unprecedented copper-catalyzed cascade sequence. acs.org This involves the in situ generation of a diazoalkane from the amine, which then participates in a copper-catalyzed cycloaddition with the alkyne. thieme-connect.com This approach provides a highly regioselective and mild route to a diverse range of fluoroalkylated isoxazoles. thieme-connect.comacs.org Another copper-catalyzed method involves a cascade cyclization-migration process of O-arylmethyl alkynyl oxime ethers to produce 3,4,5-trisubstituted isoxazoles. acs.org While this specific method does not directly incorporate fluorine, it highlights the potential of copper catalysis in constructing the isoxazole core, which could be adapted for fluorination. Additionally, copper-catalyzed reactions of isoxazoles with diaryliodonium salts have been shown to produce acridines, demonstrating the reactivity of the isoxazole ring under copper catalysis. grafiati.com

Electrophilic Fluorination Approaches for Isoxazole Scaffolds

Direct fluorination of a pre-formed isoxazole ring using electrophilic fluorinating agents is a more direct, albeit sometimes challenging, approach to synthesizing 4-fluoroisoxazoles.

Utilization of N-F Electrophilic Fluorinating Reagents (e.g., Selectfluor™)

The development of stable and easy-to-handle N-F electrophilic fluorinating reagents, such as Selectfluor™, has revolutionized the synthesis of fluorinated organic compounds. researchgate.netacs.orgresearchgate.net These reagents have been successfully employed for the C-4 fluorination of 3,5-disubstituted isoxazoles. researchgate.net

The reaction conditions for this electrophilic aromatic substitution can be tuned based on the electronic nature of the substituents on the isoxazole ring. researchgate.net For isoxazoles bearing neutral or electron-donating groups, the reaction can be carried out in acetonitrile at room temperature or under reflux. researchgate.net However, for substrates with deactivating groups, higher reaction temperatures and a more robust solvent like sulfolane (B150427) are necessary. researchgate.net Under these more forcing conditions, a unique trifluorination of the isoxazole nucleus can occur as a side reaction. researchgate.net The reaction of isoxazoles with Selectfluor™ can also lead to ring-opening, yielding tertiary fluorinated carbonyl compounds under mild conditions. organic-chemistry.org

One-Pot Cascade Fluorination-Cyclization from Simple Diketone Substrates

A highly efficient one-pot synthesis of 4-fluoroisoxazoles has been developed starting from simple 1,3-diketone substrates. researchgate.netresearchmap.jpworktribe.comresearchgate.net This method involves a cascade reaction where the diketone undergoes both fluorination and cyclization in a single pot. researchgate.networktribe.com The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields. researchgate.netresearchmap.jpworktribe.com

In this process, the diketone is treated with hydroxylamine (B1172632) hydrochloride and an electrophilic fluorinating agent, such as Selectfluor™, in a suitable solvent like sulfolane. worktribe.com Spectroscopic analysis suggests that the fluorination of the diketone occurs before the cyclization step, leading to higher yields of the desired this compound product. worktribe.com

Table 2: One-Pot Synthesis of 4-Fluoroisoxazoles from Diketones

| Starting Material | Reagents | Key Features |

|---|---|---|

| 1,3-Diketones | Hydroxylamine hydrochloride, Selectfluor™ | One-pot cascade reaction; Microwave-assisted for faster reaction times; High yields |

Regioselective Fluorination at the C4 Position of Isoxazole Rings

The direct introduction of a fluorine atom onto the C4 position of an existing isoxazole ring represents a highly efficient, late-stage functionalization strategy. This approach is challenging due to the inherent reactivity of the isoxazole core but has been achieved with modern electrophilic fluorinating agents. academie-sciences.fr

Researchers have successfully demonstrated the direct fluorination of 3,5-disubstituted isoxazoles using reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr One reported method for direct fluorination utilizes Selectfluor in a sulfolane medium, though this can require harsh conditions and may result in low to moderate yields (28–39%). worktribe.comacs.org A key challenge is controlling the regioselectivity and avoiding the formation of over-fluorinated byproducts. worktribe.comacs.org

A more recent study explored the direct fluorination of 3-substituted 5-(1,3-dioxane) acetal (B89532) isoxazoles. academie-sciences.fr This work established that NFSI, in the presence of a suitable base, could effectively fluorinate the C4 position at low temperatures (−78 °C). academie-sciences.fr The use of an acetal group at the C5 position is strategic, as it can be deprotected later, allowing for further functionalization of the molecule. academie-sciences.fr

Table 1: Direct C4-Fluorination of Isoxazole 1a with NFSI

| Entry | Base | Base (equiv) | NFSI (equiv) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LHMDS | 3.5 | 2.0 | 63 | 47 |

| 2 | LHMDS | 1.2 | 2.0 | 72 | 60 |

| 3 | NaHMDS | 1.2 | 2.0 | 74 | 62 |

Data sourced from a study on direct fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles. academie-sciences.fr LHMDS = Lithium bis(trimethylsilyl)amide, NaHMDS = Sodium bis(trimethylsilyl)amide, NFSI = N-fluorobenzenesulfonimide.

Cyclization-Based Syntheses Incorporating Fluorine

Building the isoxazole ring from acyclic, fluorine-containing precursors is a powerful alternative to direct fluorination. These methods often provide excellent control over the position of the fluorine atom.

[3+2] Cycloaddition Reactions in Fluoroisoxazole Formation

The [3+2] cycloaddition, particularly the reaction between a nitrile oxide and an alkyne or alkene, is a cornerstone of isoxazole synthesis. rsc.orgvulcanchem.com This reaction forms the five-membered ring in a highly convergent manner. rsc.org To generate 4-fluoroisoxazoles via this route, a fluorinated building block is required. For instance, the cycloaddition could theoretically involve a fluorinated alkyne and a nitrile oxide or a fluorinated nitrile oxide and an alkyne. While this remains a fundamental and versatile strategy for isoxazole synthesis, specific examples focusing on the preparation of 4-fluoroisoxazoles through this pathway are less frequently detailed compared to other modern methods. rsc.orgvulcanchem.comresearchgate.net The control of regioselectivity can be a challenge when using unsymmetrical alkynes. rsc.org

Cyclization of β-Fluoro Enones with Azide (B81097) Reagents

A practical and efficient method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of β-fluoro enones with sodium azide. researchgate.netruc.edu.cn This reaction proceeds in a solvent like acetonitrile at elevated temperatures (80°C) without the need for other additives. researchgate.net The process is notable for its good to excellent yields and operational simplicity. researchgate.netresearchgate.net

Density functional theory (DFT) calculations have been used to investigate the reaction mechanism. researchgate.netresearchgate.net Two primary pathways have been proposed:

The formation of a vinyl azide, which then rearranges to an intermediate azirine, followed by intramolecular rearrangement to the isoxazole product. researchgate.net

Direct 5-exo-trig cyclization via an O-enolate attack from the vinyl azide intermediate. researchgate.net

Calculations suggest the direct O-enolate attack pathway is slightly more energetically favorable. researchgate.net

Intramolecular Cyclization of Propargylamines and Acetylenic Oximes

Intramolecular cyclization of functionalized alkynes provides a regioselective route to substituted isoxazoles.

One such strategy begins with propargylamines. organic-chemistry.orgacs.org A facile, one-pot process has been developed that involves the oxidation of propargylamines to form the corresponding oximes, which then undergo a copper-mediated intramolecular cyclization to yield the isoxazole core. organic-chemistry.orgacs.orgnih.govfigshare.com This method is valued for its wide functional group compatibility and regiospecificity. organic-chemistry.orgacs.org

A highly effective method for the direct synthesis of 4-fluoroisoxazoles utilizes the intramolecular cyclization of 2-alkynone O-methyl oximes. acs.orgnih.gov This gold-catalyzed cascade reaction involves the cyclization of the oxime followed by an in-situ fluorination step. nih.govorganic-chemistry.org The process occurs smoothly at room temperature using a catalytic system typically composed of (IPr)AuCl and a silver salt like AgOTs, with Selectfluor acting as the fluorine source. nih.govorganic-chemistry.org This one-pot tandem protocol is distinguished by its high yields and excellent selectivity under mild conditions. acs.orgnih.gov Similarly, AuCl₃ has been shown to effectively catalyze the cycloisomerization of various α,β-acetylenic oximes to produce substituted isoxazoles in high yields. organic-chemistry.orgorganic-chemistry.org

Challenges in Direct Fluorination Methodologies for Isoxazoles

Despite its potential for late-stage functionalization, the direct fluorination of the isoxazole ring is fraught with challenges. sioc-journal.cnolemiss.edu The low nucleophilicity of the isoxazole ring makes it resistant to electrophilic aromatic substitution. nanobioletters.com Consequently, direct fluorination reactions are often sluggish and demand harsh conditions, such as refluxing in high-boiling solvents like sulfolane or the use of strong acids. acs.orgolemiss.edu

These demanding conditions frequently lead to low chemical yields and a limited substrate scope. sioc-journal.cnolemiss.edu A significant issue is the formation of undesired byproducts, including trifluorinated compounds, which complicates purification and reduces the efficiency of the desired transformation. acs.orgolemiss.edu Achieving high regioselectivity, specifically at the C4 position without affecting other parts of the molecule, remains a primary hurdle in developing practical and widely applicable direct fluorination methods for isoxazoles. vulcanchem.com

Reactivity and Derivatization Strategies of 4 Fluoroisoxazole Systems

Ring-Opening Reactions of 4-Fluoroisoxazoles

The isoxazole (B147169) ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing access to highly functionalized linear structures that are otherwise difficult to synthesize.

Reductive Cleavage of the N-O Bond Leading to α-Fluorinated Enaminoketones

A significant transformation of 4-fluoroisoxazoles is the reductive cleavage of the weak N-O bond, which leads to the formation of valuable α-fluorinated enaminoketones. beilstein-archives.orgbeilstein-journals.org This reaction is typically achieved using transition metals or their complexes. beilstein-journals.org For instance, research has shown that molybdenum hexacarbonyl, Mo(CO)₆, is an effective reagent for this transformation, providing the desired α-fluorinated enaminoketones in moderate yields. beilstein-archives.orgresearchgate.net This process is a key step in the synthesis of more complex fluorinated molecules. beilstein-journals.org The general scheme for this reaction involves the cleavage of the N-O bond and subsequent tautomerization to the more stable enaminoketone form.

| Substrate (Ar¹, Ar²) | Reagent | Product | Yield |

|---|---|---|---|

| Phenyl, Phenyl | Mo(CO)₆ | (Z)-3-amino-2-fluoro-1,3-diphenylprop-2-en-1-one | Moderate |

| 4-Methoxyphenyl, 4-Methoxyphenyl | Mo(CO)₆ | (Z)-3-amino-2-fluoro-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | Moderate |

Synthesis of α-Fluorinated Boron Ketoiminates (F-BKIs) via Ring-Opening Processes

Building upon the reductive cleavage, the resulting α-fluorinated enaminoketones can be readily converted into α-fluorinated boron ketoiminates (F-BKIs). beilstein-archives.orgbeilstein-journals.org These boron complexes have garnered significant interest due to their unique photophysical properties, including aggregation-induced emission (AIE). beilstein-archives.orgbeilstein-journals.org The synthesis involves a two-step process: first, the ring-opening of the 4-fluoroisoxazole to the α-fluorinated enaminoketone, followed by a complexation reaction with a boron source, typically boron trifluoride etherate (BF₃·Et₂O), in the presence of a base like triethylamine (B128534) (Et₃N). beilstein-archives.orgresearchgate.net This approach provides access to novel fluorophores with potential applications in bioimaging and materials science. beilstein-journals.orgbeilstein-journals.org The F-BKIs have been shown to exhibit highly fluorescent luminescence. beilstein-archives.orgbeilstein-journals.org

| This compound Substrate | Step 1: Ring Opening Reagent | Step 2: Boron Complexation Reagents | Final F-BKI Product | Overall Yield |

|---|---|---|---|---|

| 3,5-diphenyl-4-fluoroisoxazole | Mo(CO)₆ | BF₃·Et₂O, Et₃N | Difluoro(2-fluoro-1,3-diphenyl-3-iminopropan-1-olato-κN,κO)boron | Moderate to Good |

| 4-fluoro-3,5-bis(4-methoxyphenyl)isoxazole | Mo(CO)₆ | BF₃·Et₂O, Et₃N | Difluoro(2-fluoro-1,3-bis(4-methoxyphenyl)-3-iminopropan-1-olato-κN,κO)boron | Moderate to Good |

Palladium-Catalyzed Functionalization of 4-Haloisoxazoles (e.g., 4-Iodoisoxazoles)

While the C-F bond is generally robust, palladium-catalyzed cross-coupling reactions are more commonly performed on other 4-haloisoxazoles, particularly 4-iodoisoxazoles, to introduce new carbon-carbon and carbon-heteroatom bonds at the C4 position. These reactions serve as important analogs for potential, albeit more challenging, functionalizations of 4-fluoroisoxazoles. The iodocyclization of O-methyloximes of 2-alkyn-1-ones provides a mild and selective route to 3,5-disubstituted-4-iodoisoxazoles. nih.gov These iodo-derivatives are versatile intermediates for various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the synthesis of diverse 3,4,5-trisubstituted isoxazoles. nih.govnih.gov This strategy has been successfully adapted for the parallel synthesis and generation of diverse chemical libraries. nih.gov

Electrophilic Aromatic Substitution (SEAr) on Fluorinated Isoxazoline (B3343090) Systems and Potential Analogs in 4-Fluoroisoxazoles

Electrophilic aromatic substitution on the electron-deficient isoxazole ring is generally difficult. However, related fluorinated isoxazoline systems have been shown to undergo a unique SEAr-type reaction. researchgate.net Specifically, 4,4,5-trifluoroisoxazolines can react with electron-rich aromatic and heteroaromatic compounds in the presence of a Lewis acid. rsc.orgnih.gov The reaction proceeds through the cleavage of a C-F bond at the C5 position to generate a carbocation intermediate, which then acts as the electrophile in an SEAr reaction with an external aromatic nucleophile. researchgate.netrsc.org This results in the formation of a new C-C bond at the C5 position of the isoxazoline ring. rsc.orgrsc.org While this reaction occurs on a saturated isoxazoline ring rather than the aromatic isoxazole, it highlights a novel reactivity pattern of fluorinated five-membered heterocycles, suggesting that under specific activation conditions, C-F bond cleavage could potentially be exploited for functionalizing isoxazole systems. nih.govresearchgate.net

Nucleophilic Substitution Reactions Involving the Fluorine Atom at the C4 Position

The direct displacement of the fluorine atom at the C4 position of a this compound via a nucleophilic aromatic substitution (SNAr) mechanism is a challenging transformation. The C-F bond is the strongest single bond to carbon, and the isoxazole ring is not as strongly activating as other heteroaromatic systems (like pyridines) for SNAr reactions. ksu.edu.sa For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups, and the leaving group must be adequate. libretexts.org While fluoride (B91410) is generally a poor leaving group, in highly activated systems, its displacement is possible. acs.org In the context of 4-fluoroisoxazoles, this pathway is not commonly reported and would likely require highly activated substrates or specialized reaction conditions. The reactivity of the C4 position in halo-isoxazoles is often dominated by other halogens like chlorine or bromine, which are better leaving groups and more susceptible to nucleophilic attack under milder conditions. stackexchange.com

Late-Stage Functionalization Strategies for this compound Derivatives

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science for rapidly generating analogs of complex molecules without de novo synthesis. acs.orgrsc.org For derivatives containing a this compound core, LSF can be envisioned through several of the aforementioned reactivity patterns. The development of robust C-H functionalization methods allows for the direct introduction of substituents onto the isoxazole core or its appended groups. acs.org For instance, palladium-catalyzed C-H arylation has been reported on isoxazoles at both the C4 and C5 positions. researchgate.net Furthermore, the ring-opening of the this compound core itself can be considered a late-stage strategy to unmask a fluorinated β-amino alcohol or an α-fluorinated enaminoketone, which can then undergo further derivatization. beilstein-archives.orgresearchgate.net Introducing the this compound moiety into a complex molecule, which is then subjected to derivatization, is another approach. researchgate.net These strategies allow for the exploration of structure-activity relationships by modifying a lead compound in the final steps of a synthetic sequence. acs.org

Computational Chemistry and Theoretical Studies on 4 Fluoroisoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Fluoroisoxazole at the atomic level. By solving approximations of the Schrödinger equation, these methods can model the behavior of electrons within the molecule, providing a quantitative basis for its chemical characteristics.

Density Functional Theory (DFT) has become a standard tool for studying the electronic structures and reaction pathways of organic molecules. videleaf.com DFT calculations are employed to map the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for elucidating complex reaction mechanisms. nih.gov For molecules like this compound, DFT can be used to investigate reactions such as electrophilic aromatic substitution, nucleophilic attack, or cycloaddition reactions. mdpi.com

By modeling the interaction of this compound with various reactants, researchers can predict the most likely pathways for its synthesis or degradation. koreascience.kr For instance, DFT helps in understanding how the fluorine substituent influences the regioselectivity and rate of reactions by altering the electron density distribution across the isoxazole (B147169) ring. videleaf.com The theory allows for the calculation of various molecular properties and reactivity descriptors that provide insight into the molecule's behavior.

Table 1: Selected DFT-Calculated Properties for a Fluorinated Isoxazole Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 0.147 Hartree (Gas Phase) | Indicates chemical reactivity and kinetic stability. videleaf.com |

| N–O Stretching Frequency | 1,014.75 cm⁻¹ | Correlates with IR spectroscopic data for structural confirmation. videleaf.com |

| C=N Stretching Frequency | 1,555.15 cm⁻¹ | Provides further data for vibrational mode analysis. videleaf.com |

Data derived from a study on a related 3,5-diaryl-4-substituted isoxazole system. videleaf.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. wikipedia.org It is a primary computational method for predicting electronic absorption spectra (UV-Vis), excitation energies, and other photophysical properties. dtu.dknih.gov

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data. Studies on related 3,5-diaryl-4-fluoroisoxazoles have shown that these compounds exhibit fluorescent properties. beilstein-journals.org The introduction of a fluorine atom can lead to a redshift in the emission intensity and an increase in fluorescence in an aggregated state. beilstein-journals.org TD-DFT is instrumental in understanding these phenomena by modeling the transitions between ground and excited electronic states and analyzing how substituents like fluorine affect these transitions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ajgreenchem.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. youtube.com

While specific MD studies on this compound are not widely documented, this technique is highly applicable for analyzing its dynamics. An MD simulation could reveal the preferred conformations of the molecule and any associated energy barriers to rotation, particularly if larger substituents were present on the isoxazole ring. Furthermore, MD is a powerful tool for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. rsc.org By simulating the molecule in a solvent box, one can analyze hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern its solubility and behavior in solution. ajgreenchem.com Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be analyzed to determine the stability of the molecule's conformation and the flexibility of specific atomic regions. ajchem-a.com

Computational Insights into Fluorine's Electronic Effects on the Isoxazole Ring System

The substitution of a hydrogen atom with fluorine at the 4-position of the isoxazole ring induces significant changes in the molecule's electronic properties. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). Computational studies, primarily using DFT, can quantify these effects.

Calculations on fluorinated heterocycles demonstrate that the fluorine atom alters the electron density distribution and molecular orbital energies. videleaf.com Experimental and theoretical work on 3,5-diaryl-4-fluoroisoxazoles noted that the strong electronegativity of fluorine likely affects the electron density on the isoxazole ring, which was suggested by a redshift in the excitation maximum compared to non-fluorinated analogues. beilstein-journals.org DFT calculations can provide a more detailed picture through population analysis (e.g., Mulliken or Natural Bond Orbital charges), which assigns partial charges to each atom. These calculations typically show a significant negative partial charge on the fluorine atom and a corresponding increase in positive charge on the adjacent carbon atom (C4). This polarization influences the molecule's dipole moment, reactivity, and intermolecular interactions. The presence of fluorine can also impact the bond lengths and angles within the isoxazole ring. acs.org

Theoretical Predictions of Spectroscopic Characteristics for Structural Elucidation

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, which is essential for structural elucidation. frontiersin.org

NMR Spectroscopy: DFT calculations can accurately predict Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. These predicted spectra are invaluable for assigning peaks in experimental data and confirming the proposed structure of this compound and its derivatives. nih.gov

Vibrational (IR & Raman) Spectroscopy: Theoretical vibrational spectra can be computed by performing a frequency calculation on the optimized molecular geometry. This analysis yields the frequencies and intensities of the normal modes of vibration, which correspond to peaks in the Infrared (IR) and Raman spectra. videleaf.com Comparing the computed spectrum to the experimental one helps in assigning specific vibrational modes to observed absorption bands.

Electronic (UV-Vis) Spectroscopy: As mentioned in section 4.1.2, TD-DFT is the method of choice for predicting UV-Vis absorption spectra. nih.gov It calculates the vertical excitation energies from the ground state to various excited states. This information helps in understanding the electronic transitions responsible for the observed absorption bands and rationalizing the color and photophysical properties of the compound. beilstein-journals.org

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 3,5-bis(4-methoxyphenyl)-4-fluoroisoxazole |

| 3,5-bis(4-trifluoromethylphenyl)-4-fluoroisoxazole |

Advanced Applications and Structural Roles of 4 Fluoroisoxazole in Chemical Research

4-Fluoroisoxazole as a Core Scaffold for Luminescent Chemical Entities

The development of new fluorophores is a critical area of research with applications in materials science, bioimaging, and sensor technology. The this compound scaffold has emerged as a promising platform for the design of novel luminescent molecules, exhibiting tunable fluorescence properties and interesting photophysical phenomena.

Design and Synthesis of 3,5-Diarylated-4-Fluoroisoxazoles with Enhanced Fluorescence Properties

Researchers have successfully synthesized a range of 3,5-diarylated-4-fluoroisoxazoles and investigated their photophysical properties. nih.govbeilstein-journals.org The introduction of a fluorine atom at the 4-position of the isoxazole (B147169) ring has been shown to significantly influence the fluorescence characteristics of these compounds. nih.govbeilstein-journals.orgnih.gov

A one-pot synthesis method has been reported for the preparation of 3,5-disubstituted 4-fluoroisoxazoles. nih.gov This synthetic strategy allows for the introduction of various aryl groups at the 3- and 5-positions, enabling the fine-tuning of the electronic and photophysical properties of the resulting molecules. For instance, compounds such as 3,5-bis(4-methoxyphenyl)-4-fluoroisoxazole and 3,5-bis(4-trifluoromethylphenyl)-4-fluoroisoxazole have been synthesized and their fluorescence properties evaluated. nih.gov

Studies have revealed that the introduction of the fluorine substituent into the 3,5-diarylisoxazole scaffold can lead to an increase in fluorescence intensity and a redshift in the emission wavelength. nih.govbeilstein-journals.orgnih.gov The planar structures of these 3,5-diaryl-4-fluoroisoxazoles are believed to contribute to their potential as fluorophores. beilstein-journals.org

Table 1: Photophysical Data of Selected 3,5-Diarylated-4-Fluoroisoxazoles

| Compound | Substitution Pattern | Absorption Max (nm) | Emission Max (nm) |

| 3,5-bis(4-methoxyphenyl)-4-fluoroisoxazole | 4-methoxyphenyl at C3 and C5 | ~320 | ~420 |

| 3,5-bis(4-trifluoromethylphenyl)-4-fluoroisoxazole | 4-trifluoromethylphenyl at C3 and C5 | ~280 | ~380 |

Note: The data presented in this table is approximate and based on findings reported in the literature. Actual values may vary depending on experimental conditions.

Investigation of Aggregation-Induced Emission (AIE) Characteristics in this compound Derivatives

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. nih.govbeilstein-journals.org This property is highly desirable for applications in areas such as bio-imaging and chemical sensing, as it can lead to high signal-to-noise ratios.

Interestingly, derivatives of this compound have been shown to exhibit AIE properties. nih.govbeilstein-journals.orgnih.gov While 3,5-diaryl-4-fluoroisoxazoles themselves exhibit fluorescent luminescence, the emission is not particularly strong in all cases. nih.gov However, the introduction of a fluorine substituent can lead to an increase in fluorescent intensity in the aggregated state. nih.gov

Furthermore, the ring-opening of 4-fluoroisoxazoles has been utilized to synthesize α-fluorinated boron ketoiminates (F-BKIs), which have demonstrated highly fluorescent luminescence and AIE characteristics. nih.govbeilstein-journals.orgnih.gov These F-BKI compounds, derived from the this compound scaffold, show promise as a new class of AIE-active fluorophores. nih.govbeilstein-journals.org The AIE effect in these molecules is attributed to the restriction of intramolecular rotation in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence emission.

Utilization of this compound in the Construction of Diversified Heterocyclic Architectures

The this compound ring is not only a core component of functional materials but also serves as a versatile building block for the synthesis of more complex heterocyclic systems. Its reactivity allows for various chemical transformations, leading to a diverse range of heterocyclic architectures.

The isoxazole ring, in general, can be a precursor to other heterocyclic structures through ring-opening and cycloaddition reactions. researchgate.net For instance, the reductive cleavage of the N-O bond in isoxazoles is a known method for synthesizing 1,3-dicarbonyl compounds and their derivatives, which are valuable intermediates in organic synthesis. nih.gov In the context of 4-fluoroisoxazoles, this ring-opening strategy has been employed to access α-fluorinated boron ketoiminates. nih.govresearchgate.net

Furthermore, isoxazoles can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles, to construct fused heterocyclic systems. mdpi.comnih.govresearchgate.net While specific examples detailing the use of this compound in such reactions are not extensively documented in the provided search results, the general reactivity of the isoxazole ring suggests that this compound could be a valuable synthon for the construction of novel fluorinated polycyclic and fused heterocyclic compounds. The presence of the fluorine atom could also influence the regioselectivity and stereoselectivity of these cycloaddition reactions.

The synthesis of fused isoxazoles is an active area of research, with various strategies being employed to construct these complex molecules. mdpi.com These methods include molecular sieve-promoted cyclocondensation and palladium-catalyzed C-H arylation. mdpi.com The adaptability of these synthetic methods to this compound precursors could open up new avenues for the creation of novel fluorinated heterocyclic scaffolds.

Development of Novel Chemical Probes and Tags Incorporating the this compound Moiety

The unique fluorescent properties of this compound derivatives make them attractive candidates for the development of chemical probes and tags for various applications in chemical biology and materials science. nih.govbeilstein-journals.org Fluorescent probes are essential tools for visualizing and tracking biological processes and for detecting specific analytes. rsc.org

The AIE characteristics observed in some this compound derivatives are particularly advantageous for the design of "turn-on" fluorescent probes. nih.govbeilstein-journals.org In such probes, the fluorescence is quenched in the solution state and is only activated upon binding to a specific target or in a particular environment that induces aggregation. This can lead to highly sensitive and selective detection methods. The α-fluorinated boron ketoiminates derived from 4-fluoroisoxazoles are promising candidates for the development of such AIE-based probes. nih.govnih.gov

While the direct application of this compound as a chemical tag is not explicitly detailed in the provided search results, its properties suggest potential in this area. Chemical tags are small molecules that can be attached to biomolecules to facilitate their detection, purification, or imaging. researchgate.net The tunable fluorescence of this compound derivatives could be exploited to create a new class of fluorescent tags with specific spectral properties.

Strategic Integration of this compound into the Design of Bioactive Chemical Scaffolds

The incorporation of fluorine and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.goveurekaselect.comnih.gov The isoxazole ring itself is a privileged scaffold found in numerous biologically active compounds and approved drugs. nih.govnih.govnih.gov The combination of these two features in the this compound moiety makes it a highly attractive building block for the design of novel bioactive chemical scaffolds.

The isoxazole scaffold is present in a wide range of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.govmdpi.com The introduction of a fluorine atom onto this scaffold can significantly modulate these biological activities. For example, fluorinated isoxazoline (B3343090) derivatives have been developed as potent insecticides. researchgate.net

The strategic placement of a fluorine atom on the isoxazole ring can influence the molecule's electronic properties, lipophilicity, and metabolic fate, thereby impacting its pharmacokinetic and pharmacodynamic profile. nih.gov The development of synthetic methodologies for the preparation of functionalized 4-fluoroisoxazoles is therefore of great importance for medicinal chemistry and agrochemical research. nih.govccspublishing.org.cnnih.govbohrium.comresearchgate.net

Exploration of this compound as a Bioisostere in Chemical Biology

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a key strategy in drug design to optimize the properties of a lead compound. researchgate.netprinceton.edubenthamscience.comnih.gov The fluorine atom is often used as a bioisostere for a hydrogen atom or a hydroxyl group due to its small size and unique electronic properties. nih.gov

In the context of this compound, the fluorine atom can be considered a bioisosteric replacement for a hydrogen atom at the 4-position of the isoxazole ring. This substitution can lead to significant changes in the molecule's properties. The high electronegativity of fluorine can alter the electron distribution within the isoxazole ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions with biological targets. nih.gov

Furthermore, the replacement of a C-H bond with a C-F bond can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of the compound. princeton.edu This is a crucial consideration in drug design, as it can lead to improved efficacy and a more favorable dosing regimen. The exploration of this compound as a bioisosteric replacement for other functional groups in known bioactive molecules is a promising avenue for the discovery of new and improved therapeutic agents.

Influence of Fluorine on Metabolic Stability and Molecular Interactions within Scaffold Design

The introduction of a fluorine atom at the 4-position of the isoxazole ring is a strategic modification in medicinal chemistry, profoundly influencing the compound's metabolic stability and its interactions within biological systems. This substitution is not merely an isosteric replacement of hydrogen but a nuanced alteration of the molecule's electronic and conformational properties.

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a versatile tool for optimizing drug-like properties. Its effects can be broadly categorized into two areas: enhancing metabolic stability by blocking metabolically labile sites and modulating molecular interactions to improve binding affinity and specificity.

Metabolic Stability

The substitution of hydrogen with fluorine at a position susceptible to metabolic oxidation is a well-established strategy to enhance the metabolic stability of a drug candidate. nih.govchemrxiv.org In the context of the this compound scaffold, the C-F bond is significantly stronger than a C-H bond, making it less prone to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. chemrxiv.org

Compounds with poor metabolic stability often undergo extensive first-pass metabolism in the liver, leading to low bioavailability and rapid clearance. frontagelab.com By fortifying a potential site of metabolism, the fluorine atom can significantly increase the half-life of the compound. For instance, the replacement of a hydrogen atom with fluorine in various drug molecules has been shown to lead to substantial improvements in metabolic stability. nih.gov In one study, the introduction of a fluorine atom resulted in a 16-fold increase in the metabolic stability of 9-fluororisperidone compared to its non-fluorinated counterpart, risperidone. Similarly, 4'-fluorocelecoxib was found to be 4 times more metabolically stable than celecoxib. nih.gov

Impact of Fluorination on Metabolic Stability of Selected Compounds

| Compound | Non-fluorinated Analog | Fold Increase in Metabolic Stability | Reference |

|---|---|---|---|

| 9-Fluororisperidone | Risperidone | 16 | nih.gov |

| 4'-Fluorocelecoxib | Celecoxib | 4 | nih.gov |

Molecular Interactions

The fluorine atom in this compound also plays a crucial role in modulating non-covalent interactions with biological targets, which can lead to enhanced binding affinity and potency. nih.gov While fluorine is a poor hydrogen bond acceptor, it can participate in favorable electrostatic and multipolar interactions. nih.gov

One of the key interactions involving fluorine is the C-F···C=O interaction, where the fluorine atom interacts favorably with the carbonyl groups of amino acid residues in a protein's binding pocket. nih.gov This type of interaction has been observed to contribute significantly to the binding affinity of inhibitors. For example, the substitution of a hydrogen with fluorine in a thrombin inhibitor resulted in a more than 5-fold improvement in inhibitory activity, attributed to a close contact between the fluorine atom and the backbone carbonyl of an asparagine residue. nih.gov

The presence of the this compound scaffold can also lead to enhanced fluorescence intensity in molecules, a property that can be exploited in the development of fluorescent probes and imaging agents. researchgate.net

Effect of Fluorine Substitution on Binding Affinity

| Compound Class | Fluorine-Containing Compound | Non-fluorinated Analog | Improvement in Binding Affinity | Key Interaction | Reference |

|---|---|---|---|---|---|

| Thrombin Inhibitors | Compound with 4-fluorobenzyl group | Compound with benzyl group | > 5-fold | C-F···C=O | nih.gov |

| Thrombin Inhibitors | Compound 4 (fluorinated) | Compound 3 (non-fluorinated) | 6-fold | C-F···C=O | nih.gov |

常见问题

Q. How to ensure compliance with ICH guidelines when reporting this compound toxicity data?

- Methodological Answer : Adhere to ICH S7A/S7B for in vitro (hERG assay) and in vivo (rodent telemetry) safety pharmacology. Report NOAEL (No Observed Adverse Effect Level) and LOAEL with exact exposure metrics (AUC, C). Use the OECD QSAR Toolbox to predict missing toxicity endpoints while disclosing limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。